A Technical Guide to N-Cbz-N-methyl-L-threonine (Z-Thr(Me)-OH): Structure, Properties, and Application
A Technical Guide to N-Cbz-N-methyl-L-threonine (Z-Thr(Me)-OH): Structure, Properties, and Application
Abstract
N-Cbz-N-methyl-L-threonine, commonly abbreviated as Z-Thr(Me)-OH, is a synthetic amino acid derivative of significant interest in peptide chemistry and drug development. The incorporation of an N-methyl group into the peptide backbone imparts crucial properties, including enhanced resistance to enzymatic degradation and improved conformational stability. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of Z-Thr(Me)-OH, with a focus on its role as a valuable building block in the synthesis of modified peptides. Detailed protocols and characterization data are presented to support researchers and drug development professionals in its effective utilization.
Introduction: The Significance of N-Methylation in Peptide Science
N-methylated amino acids are critical components in the design of peptide-based therapeutics. The substitution of the amide proton with a methyl group fundamentally alters the properties of the peptide backbone. This modification sterically hinders the action of proteases, thereby increasing the in vivo half-life of peptide drugs. Furthermore, N-methylation restricts the conformational flexibility of the peptide chain, often leading to a more defined and biologically active structure. Z-Thr(Me)-OH, as a derivative of the essential amino acid L-threonine, is particularly valuable for introducing these benefits while maintaining the functional hydroxyl side chain, which can be crucial for biological activity or further modification. N-methyl amino acids have been investigated for their potential role in therapies for conditions like Alzheimer's disease, where they may inhibit the formation of amyloid fibrils[1].
Chemical Structure and Stereochemistry
Z-Thr(Me)-OH is characterized by three key structural features:
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L-Threonine Core: It is built upon the (2S,3R) stereoisomer of threonine, the naturally occurring form. This specific stereochemistry is often essential for biological recognition.
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N-Methyl Group: A methyl group is attached to the alpha-amino nitrogen, a defining feature that imparts proteolytic stability and conformational constraint.
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N-Benzyloxycarbonyl (Z) Group: The benzyloxycarbonyl (Cbz or Z) group serves as a robust protecting group for the N-terminus, widely used in solution-phase peptide synthesis due to its stability under various coupling conditions and its clean removal via hydrogenolysis[2].
The presence of two stereocenters (at the alpha and beta carbons) dictates the compound's specific three-dimensional arrangement, which is crucial for its incorporation into stereochemically pure peptides.
Caption: 2D representation of Z-Thr(Me)-OH structure.
Physicochemical and Spectroscopic Properties
The accurate characterization of Z-Thr(Me)-OH is essential for its use in synthesis. The following table summarizes its key properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₅ | - |
| Molecular Weight | 267.28 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 92-94 °C | [3] |
| Optical Rotation [α]²⁵/D | -18° (c=1 in methanol) | [3] |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Analysis
While a comprehensive public database for Z-Thr(Me)-OH itself is limited, the expected spectral features can be reliably predicted based on its constituent parts and data from similar compounds like N-Cbz-L-Threonine[5][6].
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for:
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Aromatic protons of the Z-group (approx. 7.3 ppm).
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Methylene protons (CH₂) of the Z-group (approx. 5.1 ppm).
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Alpha- and beta-protons of the threonine backbone.
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A singlet for the N-methyl protons.
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A doublet for the beta-methyl group.
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A signal for the hydroxyl proton.
-
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon, aromatic carbons, alpha- and beta-carbons, and the two methyl carbons (N-methyl and beta-methyl). The N-methylation typically causes a downfield shift in the alpha-carbon signal compared to its non-methylated counterpart[6].
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Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be expected, along with characteristic fragmentation patterns.
Synthesis and Purification
The synthesis of Z-Thr(Me)-OH typically involves a multi-step process starting from L-threonine. The key transformations are N-protection followed by N-methylation. A representative workflow is outlined below.
Caption: A representative workflow for the synthesis of Z-Thr(Me)-OH.
Exemplary Synthesis Protocol (Conceptual)
This protocol is based on general procedures for amino acid modification.
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N-Protection:
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Dissolve L-Threonine in a suitable aqueous alkaline solution (e.g., NaOH or NaHCO₃).
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Cool the solution in an ice bath (0-5 °C).
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Add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring and maintaining the pH in the alkaline range.
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Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
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Acidify the reaction mixture to precipitate the product, Z-Thr-OH. Filter, wash with cold water, and dry.
-
-
N-Methylation:
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Dissolve Z-Thr-OH in an appropriate aprotic solvent like THF or DMF.
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Cool the solution and add a strong base (e.g., Sodium Hydride) portion-wise to deprotonate both the carboxylic acid and the amide nitrogen.
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Add methyl iodide (CH₃I) and stir the reaction, allowing it to proceed for several hours.
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Quench the reaction carefully with water.
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Perform an aqueous work-up, acidifying the aqueous layer to protonate the carboxylic acid and extracting the final product, Z-Thr(Me)-OH, into an organic solvent like ethyl acetate.
-
-
Purification:
-
The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure Z-Thr(Me)-OH.
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Applications in Peptide Synthesis
Z-Thr(Me)-OH is a valuable reagent for solution-phase peptide synthesis (SPPS)[3][4]. The Z-group provides stable N-terminal protection that is orthogonal to many side-chain protecting groups, such as the tert-butyl (tBu) group[2].
Peptide Coupling Workflow
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Activation: The carboxylic acid of Z-Thr(Me)-OH is activated using standard coupling reagents like EDC/HOBt or HATU.
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Coupling: The activated amino acid is then reacted with the free amine of the growing peptide chain.
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Deprotection: After coupling, the Z-group can be selectively removed via catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst), which does not affect acid-labile side-chain protecting groups. This allows for the subsequent elongation of the peptide chain.
The use of Z-protected amino acids is a classic and robust strategy, particularly for the synthesis of di- or tri-peptides or for fragment condensation in the large-scale production of therapeutic peptides[2][7].
Safety, Handling, and Storage
As with all laboratory chemicals, Z-Thr(Me)-OH should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses[8][9].
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Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water[8][10]. Keep away from heat and sources of ignition[8].
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Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is often refrigerated at 2-8°C to ensure long-term stability[1].
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Hazards: The material is not classified as hazardous under most regulations, but it may cause skin, eye, and respiratory tract irritation[9][10][11]. The toxicological properties have not been fully investigated[11]. In case of fire, use carbon dioxide, dry chemical extinguishers, or water spray[8].
Conclusion
Z-Thr(Me)-OH is a specialized amino acid derivative that serves as a cornerstone for introducing N-methylated threonine residues into peptides. Its unique structure provides a dual advantage: the N-methyl group enhances proteolytic stability and conformational rigidity, while the benzyloxycarbonyl protecting group offers a reliable and orthogonal protection strategy for solution-phase synthesis. This technical guide has detailed its structure, properties, and synthetic utility, providing researchers with the foundational knowledge to effectively incorporate this valuable building block into the design and synthesis of advanced peptide therapeutics.
References
-
BMRB entry bmse000049 - L-Threonine. Biological Magnetic Resonance Bank. [Link]
-
N-Methyl-L-threonine | C5H11NO3. PubChem, National Institutes of Health. [Link]
-
Material Safety Data Sheet - l-Threonine, 98%. Cole-Parmer. [Link]
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